molecular formula C17H16FN3O3 B7764362 (2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

(2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

Cat. No.: B7764362
M. Wt: 329.32 g/mol
InChI Key: BZATYVJTWOUJCY-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone: is a complex organic compound that features a fluorophenyl group and a nitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the piperazine ring.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a similar nucleophilic aromatic substitution reaction, using a nitro-containing aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

(2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and nitrophenyl groups can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-nitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
  • (2-Bromophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

Uniqueness

(2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone: is unique due to the presence of both fluorine and nitro groups, which confer distinct electronic properties and reactivity. This combination enhances its potential as a versatile building block in synthetic chemistry and its utility in various research applications.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-16-4-2-1-3-15(16)17(22)20-11-9-19(10-12-20)13-5-7-14(8-6-13)21(23)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZATYVJTWOUJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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